molecular formula C22H25NO5 B5916994 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B5916994
M. Wt: 383.4 g/mol
InChI Key: PTBANNQSVDBNAL-UHFFFAOYSA-N
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Description

8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and a hydroxy group attached to the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. For this compound, the reaction typically involves the condensation of 3-(3,4-dimethoxyphenyl)propanoic acid with diethylamine and subsequent cyclization to form the chromen-2-one core.

Another method involves the Knoevenagel condensation, where 3-(3,4-dimethoxyphenyl)propanoic acid is reacted with diethylamine in the presence of a base such as piperidine, followed by cyclization to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann or Knoevenagel condensations using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its inhibitory effect on cytochrome P450 enzymes is attributed to its ability to bind to the active site of the enzyme, thereby preventing the metabolism of substrates. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    7-Hydroxycoumarin: A coumarin derivative with strong fluorescence properties.

Uniqueness

8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the diethylamino group and the dimethoxyphenyl group, which confer distinct chemical and biological properties. Its strong fluorescence makes it particularly useful as a probe in analytical chemistry, while its potential therapeutic effects make it a promising candidate for drug development.

Properties

IUPAC Name

8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-5-23(6-2)13-17-18(24)9-7-15-11-16(22(25)28-21(15)17)14-8-10-19(26-3)20(12-14)27-4/h7-12,24H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBANNQSVDBNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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